
(2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid
Overview
Description
(2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid, commonly referred to as BTPBA, is an important boronic acid that is used in a variety of scientific research applications. It is a versatile compound that has a wide range of applications in organic synthesis, pharmaceuticals, and biochemistry.
Scientific Research Applications
Medicinal Chemistry
(2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid: is utilized in medicinal chemistry for the synthesis of various drug candidates. Its boronic acid moiety is instrumental in the creation of boron-containing drugs, which are significant for their potential use in neutron capture therapy . This therapy is a type of cancer treatment that targets and destroys cancer cells more selectively than traditional radiotherapy.
Organic Synthesis
In organic synthesis, this compound is used in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal for forming carbon-carbon bonds, which are the backbone of organic molecules. The boronic acid group in this compound reacts with various halides or pseudohalides, enabling the construction of complex organic structures.
Drug Discovery
In the realm of drug discovery, (2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid serves as a reactant for the preparation of compounds like imidazo[1,5-a]pyrido[3,2-e]pyrazines . These compounds are investigated for their role as phosphodiesterase 10A inhibitors , which have implications in treating neurological and psychiatric disorders.
Material Science
This boronic acid derivative finds applications in material science, particularly in the development of hydrogel-bearing phenylboronic acid moieties . These materials are responsive to glucose levels and are being explored for use in glucose-sensing and insulin-delivery systems, which could revolutionize diabetes management.
Biochemistry
In biochemistry, the compound’s ability to form complexes with diols is exploited for the synthesis of hydrogel-bearing phenylboronic acid moieties . These hydrogels have potential applications in glucose sensing and insulin delivery, providing a responsive mechanism for regulating blood sugar levels.
Future Directions
Mechanism of Action
Target of Action
Boronic acids and their esters are generally considered valuable compounds for the design of new drugs and drug delivery devices .
Mode of Action
The compound undergoes a process known as catalytic protodeboronation . This process involves the removal of a boron atom from the boronic ester, which is then replaced by a hydrogen atom. This reaction is facilitated by a radical approach .
Biochemical Pathways
The protodeboronation process is paired with a Matteson–CH2–homologation, allowing for a formal anti-Markovnikov alkene hydromethylation The hydromethylation sequence has been applied to methoxy protected compounds .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water .
Result of Action
The result of the protodeboronation and subsequent hydromethylation processes is the transformation of the original compound into a new compound with altered properties . This transformation has been used in the formal total synthesis of various compounds .
Action Environment
The rate of hydrolysis of phenylboronic pinacol esters, such as (2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid, is dependent on the substituents in the aromatic ring and the pH of the environment . The reaction rate is considerably accelerated at physiological pH . Therefore, environmental factors such as pH can significantly influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
[2-phenylmethoxy-4-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BF3O4/c16-14(17,18)22-11-6-7-12(15(19)20)13(8-11)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRMWAKVUHCRAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC(F)(F)F)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BF3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride](/img/structure/B1446027.png)
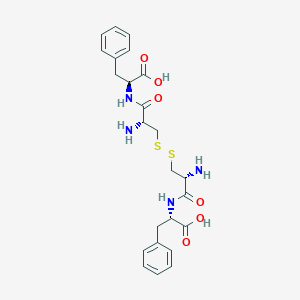
![4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine methanesulfonate](/img/structure/B1446032.png)
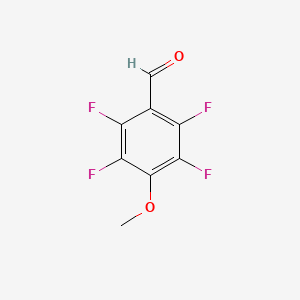
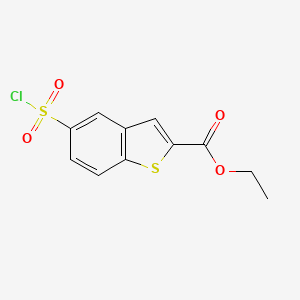
![Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B1446036.png)
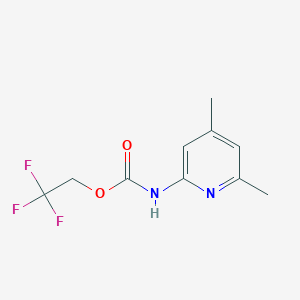

![N-[(4-fluorophenyl)methyl]-5-methylpyridin-3-amine hydrochloride](/img/structure/B1446041.png)

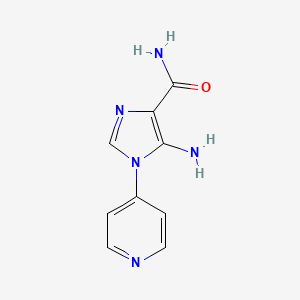
![Spiro[3.3]heptan-2-ylmethanamine hydrochloride](/img/structure/B1446046.png)
![[(Octahydro-2H-quinolizin-1-ylmethyl)thio]acetic acid hydrochloride](/img/structure/B1446047.png)